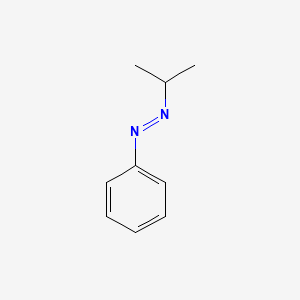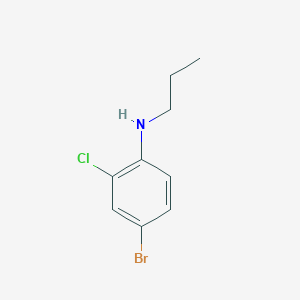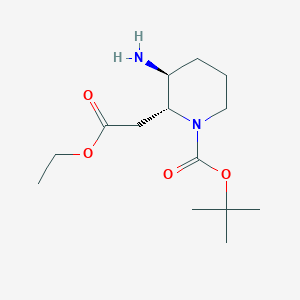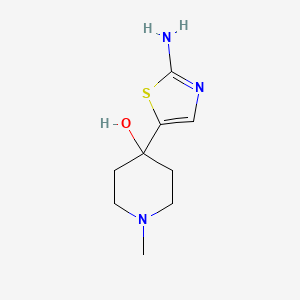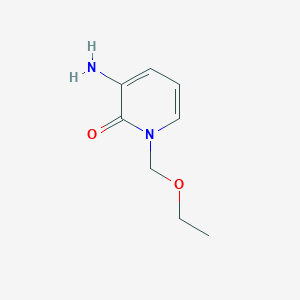
3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one: is a heterocyclic compound with a unique structure that includes an amino group, an ethoxymethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with ethylamine to form an intermediate, which then undergoes cyclization and subsequent functionalization to introduce the ethoxymethyl group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to form alcohol derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in preliminary studies as inhibitors of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential use as drugs. Their ability to interact with biological targets makes them candidates for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The dihydropyridinone ring can interact with various proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound has a similar amino group but a different heterocyclic ring structure.
3-Amino-1H-isochromene: This compound also contains an amino group and a heterocyclic ring but differs in the nature of the ring and substituents.
Uniqueness
3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1-(ethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-6-10-5-3-4-7(9)8(10)11/h3-5H,2,6,9H2,1H3 |
InChI Key |
ZCJDKYXMVPWAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
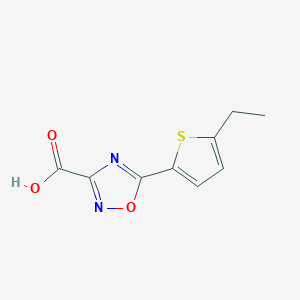
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
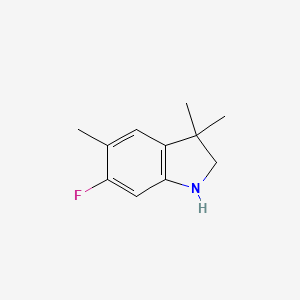

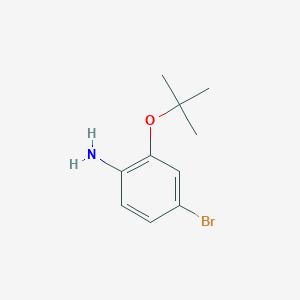

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
